molecular formula C17H26ClNO B10791179 2-(N-tert-Butylamino)-3''-chloroheptanophenone

2-(N-tert-Butylamino)-3''-chloroheptanophenone

Cat. No.: B10791179
M. Wt: 295.8 g/mol
InChI Key: OROOSQVGDDDAFY-UHFFFAOYSA-N
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Description

2-(N-tert-Butylamino)-3’-chloroheptanophenone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-tert-Butylamino)-3’-chloroheptanophenone typically involves the reaction of a heptanophenone derivative with tert-butylamine and a chlorinating agent. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the heptanophenone derivative, which serves as the core structure.

    Amination: The heptanophenone derivative is then reacted with tert-butylamine under controlled conditions to introduce the tert-butylamino group.

    Chlorination: Finally, a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is used to introduce the chloro substituent at the desired position on the heptanophenone backbone.

Industrial Production Methods

In an industrial setting, the production of 2-(N-tert-Butylamino)-3’-chloroheptanophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-tert-Butylamino)-3’-chloroheptanophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(N-tert-Butylamino)-3’-chloroheptanophenone has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-tert-Butylamino)-3’-chloroheptanophenone involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, while the chloro substituent may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-tert-Butylamino)-3’-chloroheptanophenone is unique due to its specific combination of a heptanophenone backbone with a tert-butylamino group and a chloro substituent

Properties

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)heptan-1-one

InChI

InChI=1S/C17H26ClNO/c1-5-6-7-11-15(19-17(2,3)4)16(20)13-9-8-10-14(18)12-13/h8-10,12,15,19H,5-7,11H2,1-4H3

InChI Key

OROOSQVGDDDAFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C

Origin of Product

United States

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